molecular formula C17H16ClNO2S B12720835 Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate CAS No. 135812-52-1

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate

Cat. No.: B12720835
CAS No.: 135812-52-1
M. Wt: 333.8 g/mol
InChI Key: OFACSEGHKGHBNB-UHFFFAOYSA-N
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Description

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro group, and a phenylthioxomethylamino group. It has been studied for its potential antiviral activities and other biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

    Methylethyl 2-chloro-5-((phenylmethyl)amino)benzoate: Similar structure but lacks the thioxo group.

    Ethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methylethyl ester.

Uniqueness

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is unique due to the presence of the phenylthioxomethyl group, which imparts specific chemical and biological properties. This group enhances its antiviral activity and makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

135812-52-1

Molecular Formula

C17H16ClNO2S

Molecular Weight

333.8 g/mol

IUPAC Name

propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate

InChI

InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22)

InChI Key

OFACSEGHKGHBNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl

Origin of Product

United States

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